molecular formula C27H28N2 B6120191 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine

1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No. B6120191
M. Wt: 380.5 g/mol
InChI Key: QRGHFCWCQHRERN-UHFFFAOYSA-N
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Description

1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine, also known as AMDP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. In neuroscience, it has been used as a tool to study the effects of serotonin on neuronal activity. 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has also been investigated for its potential use as a therapeutic agent for various neurological disorders such as depression and anxiety.
In pharmacology, 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been used as a reference compound to study the activity of other piperazine derivatives. It has also been investigated for its potential use as an antipsychotic agent.
In medicinal chemistry, 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been used as a starting material to synthesize other piperazine derivatives with potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is known to interact with serotonin receptors, specifically the 5-HT2A receptor. 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to act as a partial agonist at this receptor, meaning that it can activate the receptor to some extent but not fully. This interaction with the 5-HT2A receptor is believed to be responsible for the compound's effects on neuronal activity and potential therapeutic applications.
Biochemical and Physiological Effects:
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine can increase the release of serotonin in the brain. This effect is believed to be responsible for the compound's potential therapeutic applications in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its well-established synthesis method. This allows for the easy and reliable production of the compound. Additionally, 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied, and its effects and potential applications are well-documented.
One limitation of using 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its potential toxicity. While the compound has not been shown to be highly toxic, caution should be taken when handling it. Additionally, the exact mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood, which may limit its potential applications in some fields of study.

Future Directions

There are many potential future directions for the study of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of more potent and selective piperazine derivatives for use as therapeutic agents. Additionally, further investigation into the mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine may lead to a better understanding of its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 1-(9-anthrylmethyl)piperazine with 2,5-dimethylphenyl magnesium bromide. This reaction yields 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine as a white solid, which can be purified using various methods such as recrystallization or column chromatography. The purity and yield of the compound can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2/c1-20-11-12-21(2)27(17-20)29-15-13-28(14-16-29)19-26-24-9-5-3-7-22(24)18-23-8-4-6-10-25(23)26/h3-12,17-18H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGHFCWCQHRERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Anthracen-9-ylmethyl)-4-(2,5-dimethylphenyl)piperazine

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